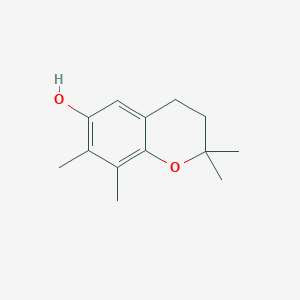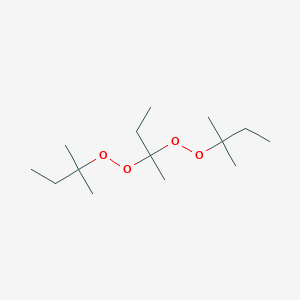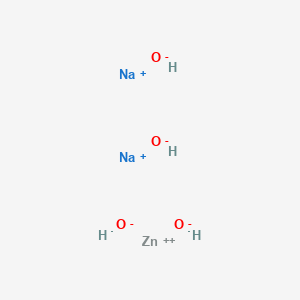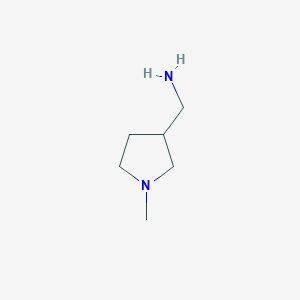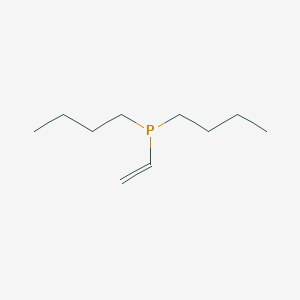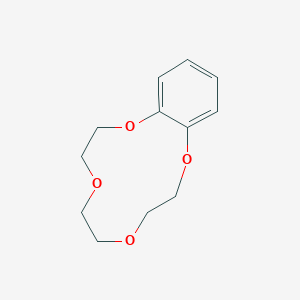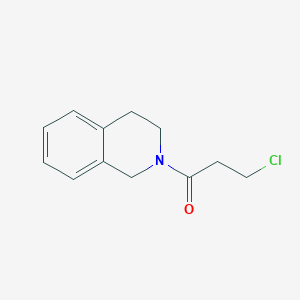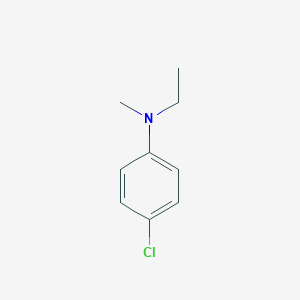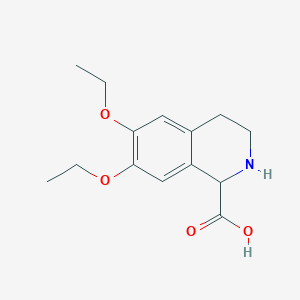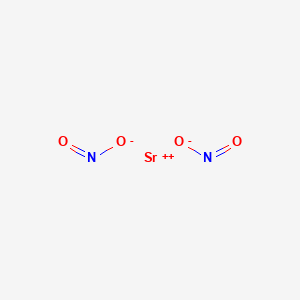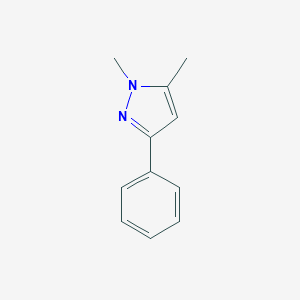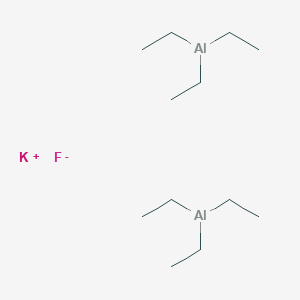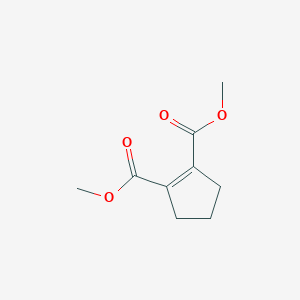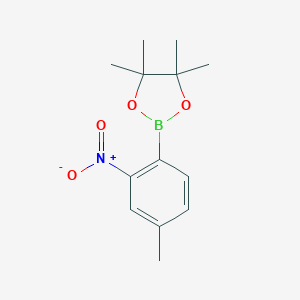
4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane compounds involves various chemical reactions under specific conditions. For instance, the preparation of 4,4,5,5-tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane was achieved through the reaction of 1-(hex-1-yn-1-yloxy)-3-methylbenzene in tetrahydrofuran with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under a nitrogen atmosphere, showcasing the versatility and reactivity of the dioxaborolane ring in synthetic chemistry (Kaixiao Li & Xiao‐Juan Wang, 2016).
Molecular Structure Analysis
The molecular structure of various 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives has been elucidated using X-ray diffraction studies. For example, a compound synthesized through rhodium-catalyzed hydroboration crystallized in the monoclinic space group P21/c, revealing no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom, indicating the structural stability and rigidity of the dioxaborolane ring (Robin R. Coombs et al., 2006).
Chemical Reactions and Properties
The reactivity and involvement of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives in chemical reactions highlight their utility in organic synthesis. For example, these compounds participate in hydroboration reactions with alkenes under catalytic conditions, leading to stable organoboronate esters, which are valuable intermediates in organic synthesis (Claudia B. Fritschi et al., 2008).
Applications De Recherche Scientifique
Synthesis of Pinacolylboronate-Substituted Stilbenes for Potential Use in LCD Technology and Neurodegenerative Disease Therapeutics : A study by Das et al. (2015) describes the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These compounds have potential applications in Liquid Crystal Display (LCD) technology and might serve as therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Inhibitory Activity Against Serine Proteases : Spencer et al. (2002) investigated derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane for their inhibitory activity against serine proteases, including thrombin. This study provides insights into potential medical applications in the context of blood coagulation and related disorders (Spencer et al., 2002).
Lipogenic Inhibitors and Cholesterol Biosynthesis Suppression : Research by Das et al. (2011) focused on the synthesis of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives as lipogenic inhibitors. These compounds were found to suppress lipogenic gene expression in mammalian hepatocytes and could serve as potential lipid-lowering drugs (Das et al., 2011).
Detection of Hydrogen Peroxide in Living Cells : A study by Nie et al. (2020) developed a 4-substituted pyrene derivative of 4,4,5,5-tetramethyl-2-(4-((pyren-4- yloxy)methyl)phenyl)-1,3,2-dioxaborolane (4-PYB) for the detection of hydrogen peroxide in living cells. This application is significant in the context of biological and medical research (Nie et al., 2020).
Molecular Structure and Physicochemical Properties : Huang et al. (2021) explored the synthesis, crystal structure, and physicochemical properties of compounds involving 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This research contributes to a deeper understanding of the molecular structure and properties of these compounds (Huang et al., 2021).
Development of Silicon-Based Drugs and Odorants : Büttner et al. (2007) discussed the synthesis of biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives using 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane. This work is significant for the development of new silicon-based drugs and odorants (Büttner et al., 2007).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane”.
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-9-6-7-10(11(8-9)15(16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJAHMNUDOAUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590399 | |
| Record name | 4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane | |
CAS RN |
1256359-10-0 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(4-methyl-2-nitrophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



